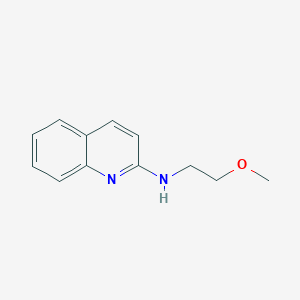
Tricreatine citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricreatine citrate is a compound formed by the combination of creatine and citric acid. It is a 1:1 salt of creatine and citric acid, with two additional creatine molecules forming a complex with the 1:1 salt . This compound is commonly used as a dietary supplement, particularly in the sports nutrition market, due to its potential benefits in enhancing muscle performance and recovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricreatine citrate is synthesized by reacting creatine with citric acid. The reaction involves the formation of a 1:1 salt of creatine and citric acid, followed by the addition of two more creatine molecules to form the final complex . The reaction is typically carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by mixing creatine monohydrate with citric acid in a specific ratio, followed by drying and milling to obtain a fine powder. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tricreatine citrate undergoes various chemical reactions, including hydrolysis and complexation. It is relatively stable under normal conditions but can degrade to creatinine under certain conditions .
Common Reagents and Conditions:
Hydrolysis: this compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Complexation: It can form complexes with other molecules, enhancing its solubility and stability.
Major Products Formed:
Applications De Recherche Scientifique
Mécanisme D'action
Tricreatine citrate exerts its effects primarily through its role in cellular energy metabolism. Creatine is known to enhance the production of adenosine triphosphate (ATP), the primary energy currency of the cell. By increasing the availability of creatine, this compound helps to replenish ATP levels during high-intensity exercise, thereby enhancing muscle performance and reducing fatigue .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
- Creatine monohydrate
- Creatine pyruvate
- Creatine ethyl ester
- Creatine hydrochloride
Propriétés
Formule moléculaire |
C18H35N9O13 |
|---|---|
Poids moléculaire |
585.5 g/mol |
Nom IUPAC |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*2H2,1H3,(H3,5,6)(H,8,9) |
Clé InChI |
ZRJUVYJRIFZJHD-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


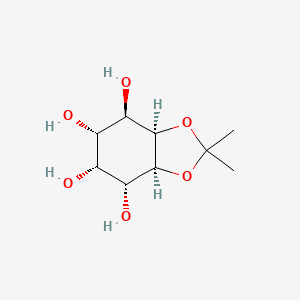
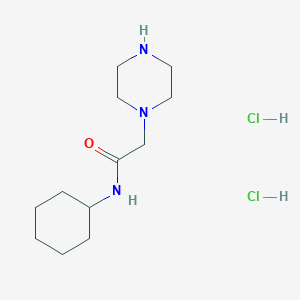
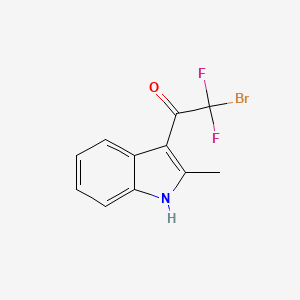
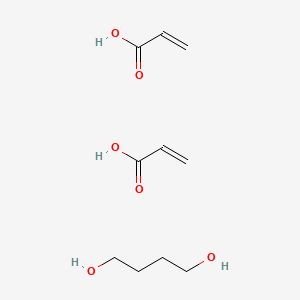
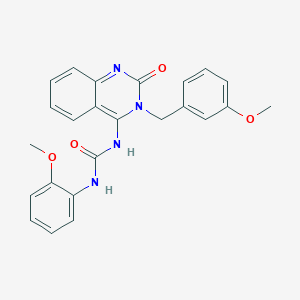
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
![4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane](/img/structure/B14115662.png)
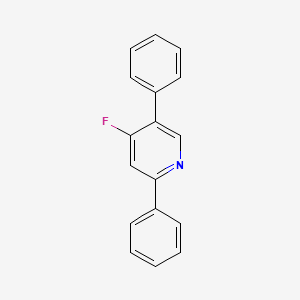
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)
![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)

